6-Ethoxy-3-methyl-3H-benzothiazol-2-ylideneamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

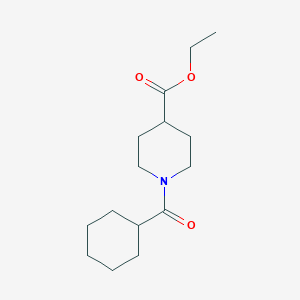

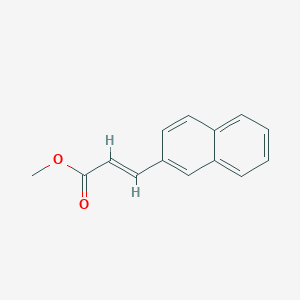

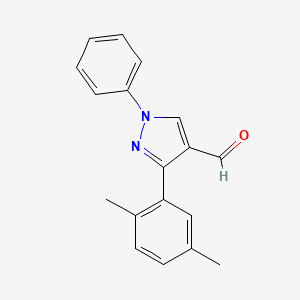

6-Ethoxy-3-methyl-3H-benzothiazol-2-ylideneamine is a chemical compound1. It is also known as 6-Ethoxy-3-methylbenzo[d]thiazol-2(3h)-imine2. The molecular formula of this compound is C10H12N2OS2.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 6-Ethoxy-3-methyl-3H-benzothiazol-2-ylideneamine from the web search results.Molecular Structure Analysis

The molecular structure of 6-Ethoxy-3-methyl-3H-benzothiazol-2-ylideneamine is represented by the molecular formula C10H12N2OS2. The molecular weight of this compound is 208.283.

Chemical Reactions Analysis

I’m sorry, but I couldn’t find specific information on the chemical reactions involving 6-Ethoxy-3-methyl-3H-benzothiazol-2-ylideneamine from the web search results.Physical And Chemical Properties Analysis

The molecular weight of 6-Ethoxy-3-methyl-3H-benzothiazol-2-ylideneamine is 208.283. However, I couldn’t find more detailed physical and chemical properties from the web search results.Scientific Research Applications

Antitumor and Antimalarial Activity

Ylideneamine functionalized heterocyclic ligands, including 3-methyl-3H-benzothiazol-2-ylideneamine, have been used in the preparation of gold(I) complexes, which have been shown to possess significant antitumor and antimalarial activities. The complexation with gold(I) enhances these activities, highlighting the potential medicinal value of such compounds in developing treatments for cancer and malaria (Coetzee et al., 2011).

Organic Synthesis and Chemical Reactivity

The compound has also shown promise in organic synthesis and as an acyl transfer catalyst, demonstrating unexpected reactivity that could be beneficial in the development of synthetic methodologies (Kobayashi & Okamoto, 2006).

Antibacterial and Antimicrobial Applications

Synthetic efforts involving this compound have led to the creation of new triazole fused with benzothiazoles, which exhibited significant antibacterial activity against various strains, suggesting its utility in addressing resistance issues in microbial infections (Bhagat, 2017).

Materials Science and Liquid Crystals

In materials science, derivatives of 6-Ethoxy-3-methyl-3H-benzothiazol-2-ylideneamine have been synthesized for their mesomorphic properties, showing potential in the development of new liquid crystal materials with specific phase behaviors and applications in displays and other electronic devices (Koh et al., 2013).

Corrosion Inhibition

Benzothiazole derivatives, including those related to the compound , have been studied for their role as corrosion inhibitors, offering protection for metals in aggressive environments. This application is particularly relevant in industrial settings where metal longevity is critical (Hu et al., 2016).

Photovoltaic and Light-Harvesting Applications

Research has also extended into the photovoltaic domain, where benzothiazole-based compounds are incorporated into sensitizers for dye-sensitized solar cells. These compounds contribute to harvesting light in the red/NIR region, demonstrating their potential in renewable energy technologies (Kim et al., 2010).

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound4.

Future Directions

Unfortunately, I couldn’t find specific information on the future directions of 6-Ethoxy-3-methyl-3H-benzothiazol-2-ylideneamine from the web search results.

Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult a professional or trusted source for specific scientific or technical inquiries.

properties

IUPAC Name |

6-ethoxy-3-methyl-1,3-benzothiazol-2-imine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2OS/c1-3-13-7-4-5-8-9(6-7)14-10(11)12(8)2/h4-6,11H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARNQIVIKMIRRBV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N(C(=N)S2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50357036 |

Source

|

| Record name | 6-Ethoxy-3-methyl-3H-benzothiazol-2-ylideneamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50357036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Ethoxy-3-methyl-3H-benzothiazol-2-ylideneamine | |

CAS RN |

73901-14-1 |

Source

|

| Record name | 6-Ethoxy-3-methyl-3H-benzothiazol-2-ylideneamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50357036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4H-Pyrido[1,2-a]pyrimidine-3-carboxaldehyde, 4-oxo-2-(1-pyrrolidinyl)-](/img/structure/B1347449.png)

![6-(3,4-dimethoxyphenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B1347468.png)

![4-Methyl-5-(2-methyl-1H-indol-3-ylmethyl)-2,4-dihydro-[1,2,4]triazole-3-thione](/img/structure/B1347473.png)